

Application Notes: ATX-002 Lipid Nanoparticle Formulation for siRNA Delivery

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Compound of Interest

Compound Name: ATX-002
Cat. No.: B10854682

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Introduction

Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective vehicle for therapies like siRNA and mRNA.[1] These formulations protect the nucleic acid payload from degradation, allow for systemic administration, and facilitate cellular uptake and endosomal escape to deliver the therapeutic into the cytoplasm.[2] **ATX-002** is an ionizable cationic lipid specifically designed for RNA drug delivery.[2][3] With a measured pKa of 6.03, **ATX-002** is protonated at acidic pH, enabling it to electrostatically bind and encapsulate negatively charged RNA molecules during formulation.[2][3] Upon entering a cell and trafficking to the endosome, the acidic environment again protonates **ATX-002**, which is thought to interact with endosomal membranes, leading to their disruption and the release of the RNA payload into the cytoplasm.[2][3] These application notes provide a detailed protocol for the formulation, purification, and characterization of **ATX-002**-based LNPs for siRNA delivery.

Principle of Formulation

The protocol outlined below utilizes a rapid microfluidic mixing technique. An ethanolic solution containing **ATX-002** and other lipid components is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the siRNA payload. The decrease in solvent polarity and the acidic pH

cause the lipids to self-assemble into nanoparticles, efficiently encapsulating the siRNA. Subsequent dialysis against a physiological pH buffer (e.g., PBS, pH 7.4) neutralizes the surface charge and removes residual ethanol, resulting in a stable LNP suspension suitable for in vitro and in vivo applications.

Experimental Protocols

Preparation of Stock Solutions

a. Lipid Stock Solution in Ethanol: The lipid components are dissolved in absolute ethanol to create a master stock solution. The molar ratio of the components is critical for forming stable and effective LNPs.[4][5]

- Procedure:
 - Bring all lipids to room temperature.
 - Prepare individual stock solutions of each lipid in absolute ethanol if not already done (e.g., 10-25 mM). Some lipids may require gentle warming (up to 65°C) to fully dissolve.[5]
 - In a sterile glass vial, combine the appropriate volumes of the individual lipid stocks to achieve the desired molar ratio.
 - Add absolute ethanol to reach the final desired total lipid concentration (e.g., 12.5 mM).
 - Vortex thoroughly to ensure a homogenous mixture. Store the lipid stock solution at -20°C under argon or nitrogen.

b. siRNA Stock Solution in Aqueous Buffer: The siRNA is dissolved in a low pH buffer to ensure it is fully soluble and that the ionizable lipid (**ATX-002**) will be protonated upon mixing.

- Procedure:
 - Prepare a 25 mM Sodium Acetate buffer and adjust the pH to 4.0.
 - Resuspend the lyophilized siRNA in the pH 4.0 acetate buffer to a final concentration of 0.2 mg/mL.

- Ensure the siRNA is fully dissolved by gentle pipetting.
- Store the siRNA solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

LNP Assembly via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device (e.g., from Precision NanoSystems or similar) to ensure rapid and reproducible mixing, which is critical for controlling nanoparticle size and polydispersity.[6]

- Procedure:
 - Equilibrate the lipid stock solution and the siRNA stock solution to room temperature.
 - Prime the microfluidic system pumps with ethanol and the aqueous buffer, respectively, according to the manufacturer's instructions.
 - Load the lipid-ethanol stock solution into one syringe and the siRNA-aqueous buffer stock solution into another.
 - Set the flow rate ratio to 1:3 (Ethanol:Aqueous). For example, set the lipid-ethanol stream to 2 mL/min and the siRNA-aqueous stream to 6 mL/min for a total flow rate (TFR) of 8 mL/min.
 - Initiate the mixing process. The first few microliters of the mixture should be directed to waste to ensure the system is equilibrated.
 - Collect the resulting milky-white LNP suspension in a sterile collection tube.

Purification and Buffer Exchange

Purification is necessary to remove residual ethanol and exchange the acidic buffer for a physiologically compatible buffer (e.g., PBS, pH 7.4). Dialysis is a common and effective method.[7]

- Procedure:
 - Transfer the collected LNP solution into a dialysis cassette (e.g., 10 kDa MWCO).

- Place the cassette in a beaker containing 1X PBS (pH 7.4) at a volume at least 1000 times that of the LNP solution.
- Stir the dialysis buffer gently at 4°C.
- Perform dialysis for at least 18 hours, with at least two complete changes of the PBS buffer during this period.
- After dialysis, recover the LNP suspension from the cassette.

Sterilization and Storage

- Procedure:
 - Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. This step also removes any large aggregates.
 - Store the final, sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw stability should be assessed.

Data Presentation: Formulation and Quality Control

Quantitative data is essential for ensuring the reproducibility and efficacy of the LNP formulation. The following tables summarize the key parameters for a typical **ATX-002** LNP formulation.

Table 1: **ATX-002** LNP Lipid Composition

Component	Lipid Type	Molar Ratio (%)	Function
ATX-002	Ionizable Cationic Lipid	50%	Encapsulates siRNA via electrostatic interactions and facilitates endosomal escape. [2][3]
DSPC	Helper Phospholipid	10%	Provides structural stability to the lipid bilayer.[4][8]
Cholesterol	Structural Lipid	38.5%	Stabilizes the nanoparticle structure and enhances membrane fusion.[9][10]

| DMG-PEG2000 | PEGylated Lipid | 1.5% | Controls particle size during formation and provides a hydrophilic shield to reduce opsonization and increase circulation time.[6] |

Table 2: Microfluidic Mixing Parameters

Parameter	Value	Unit
Total Lipid Concentration (in Ethanol)	12.5	mM
siRNA Concentration (in Buffer)	0.2	mg/mL
N:P Ratio (Amine:Phosphate)	~6:1	Molar Ratio
Flow Rate Ratio (Ethanol:Aqueous)	1:3	v/v
Total Flow Rate (TFR)	8.0	mL/min

| Formulation Temperature | 20-25 | °C |

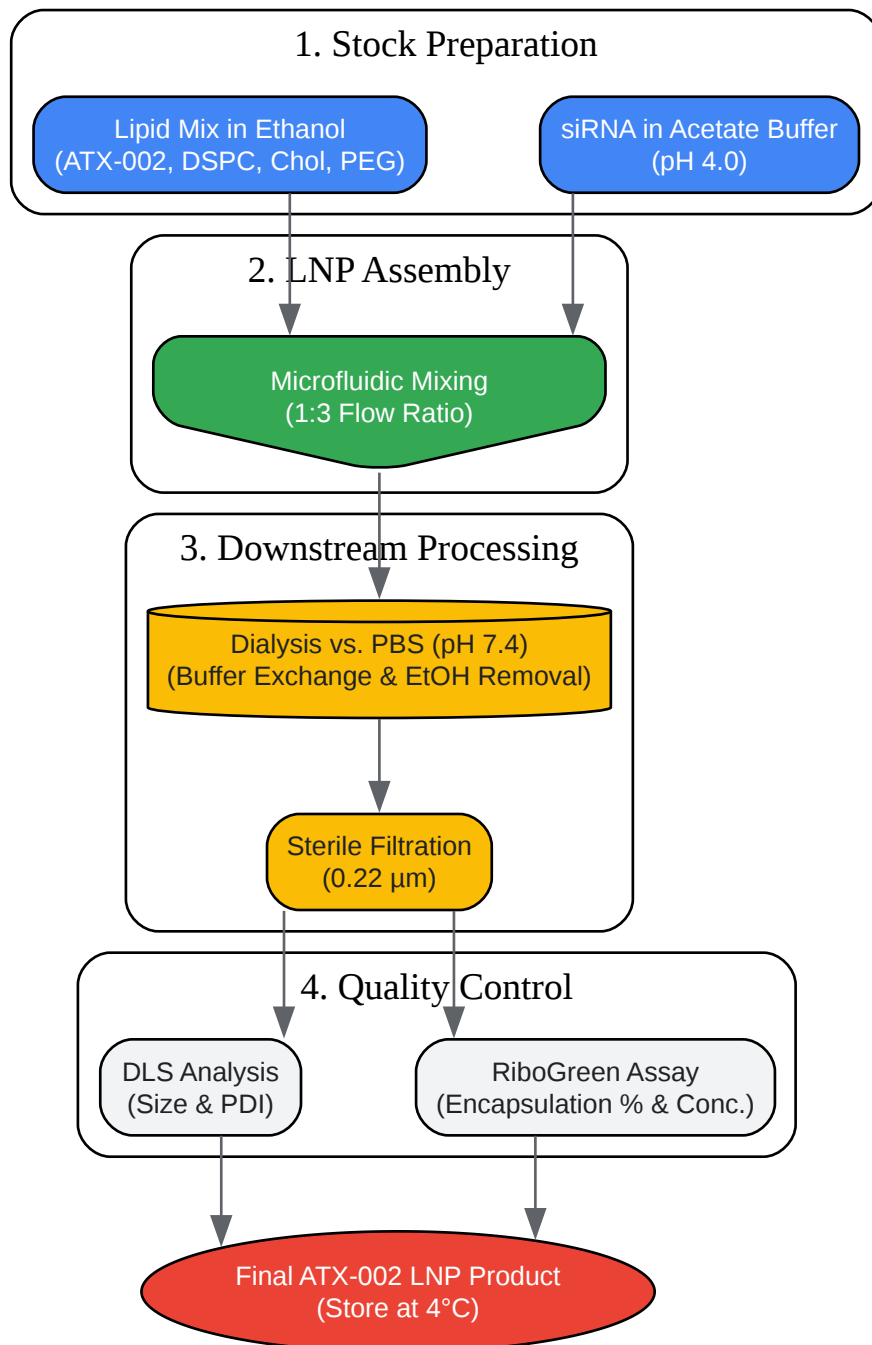
Table 3: Quality Control Specifications

Parameter	Method	Target Specification
Particle Size (Z-average)	Dynamic Light Scattering (DLS)	80 - 120 nm
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.15
Encapsulation Efficiency	RiboGreen Assay	> 90%
Final siRNA Concentration	RiboGreen Assay	0.05 - 0.1 mg/mL

| pH | pH Meter | 7.2 - 7.5 |

Visualization of Workflows and Pathways

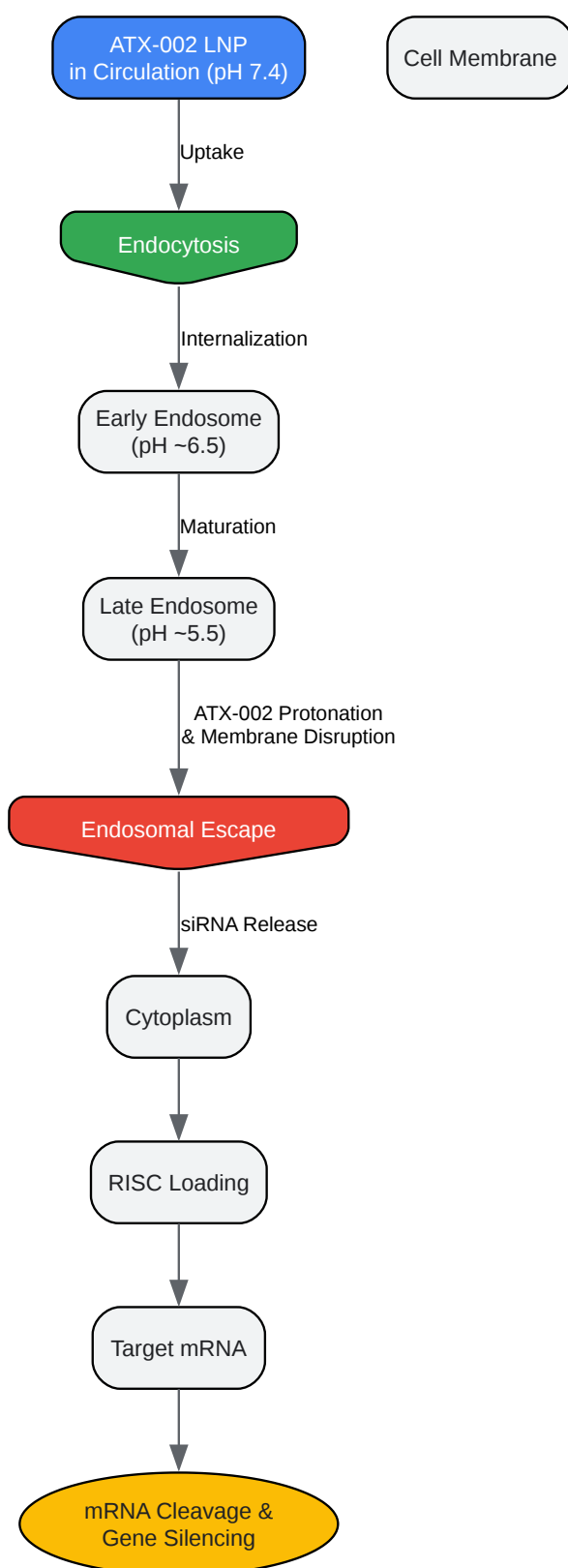
LNP Formulation and QC Workflow



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Caption: Workflow for **ATX-002** LNP formulation and quality control.

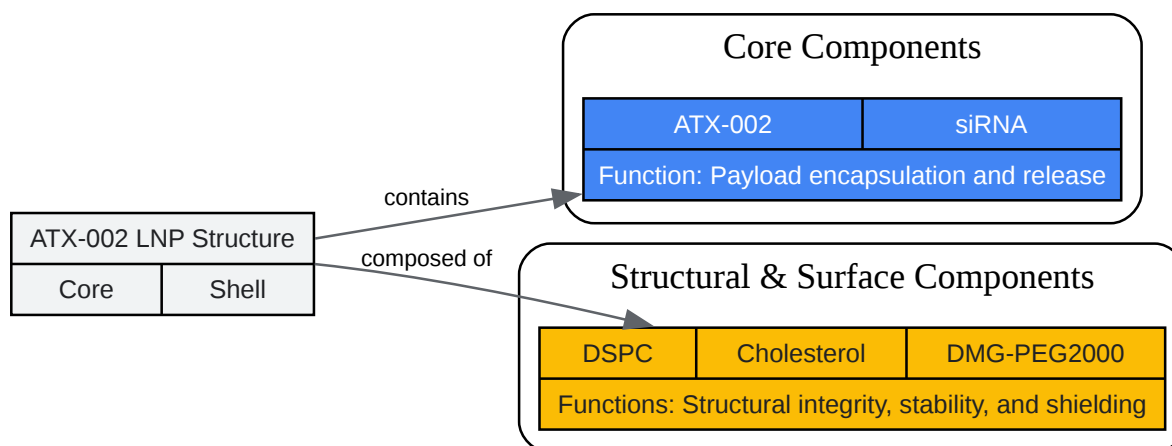
LNP Cellular Uptake and siRNA Release Pathway



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Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

Functional Roles of LNP Components



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